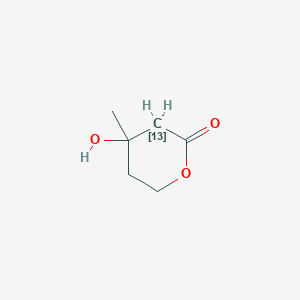

Mevalonic-2-13C lactone

货号 B1610614

分子量: 131.13 g/mol

InChI 键: JYVXNLLUYHCIIH-AZXPZELESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.

Name

mevalonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(+)-L-arabinose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

700 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Step Three

|

Name

|

(+)-L-arabinose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@@H](O)CO

|

Step Four

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing Cm50

|

WAIT

|

Type

|

WAIT

|

|

Details

|

grown for 24 hours at 37° C

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.

Name

mevalonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(+)-L-arabinose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

700 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Step Three

|

Name

|

(+)-L-arabinose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@@H](O)CO

|

Step Four

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing Cm50

|

WAIT

|

Type

|

WAIT

|

|

Details

|

grown for 24 hours at 37° C

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.

Name

mevalonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(+)-L-arabinose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

700 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Step Three

|

Name

|

(+)-L-arabinose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@@H](O)CO

|

Step Four

|

Name

|

mevalonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[C@@](O)(C)CCO)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing Cm50

|

WAIT

|

Type

|

WAIT

|

|

Details

|

grown for 24 hours at 37° C

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |